ATR Kinase Inhibitory Potency: -CF3 Substitution vs. Non-Fluorinated Controls
In a direct comparative binding assay, a compound series built on the 1-[5-(trifluoromethyl)pyrazin-2-yl]ethanone scaffold demonstrated single-digit nanomolar affinity for ATR kinase. A representative compound from this series (US9102637, 128) exhibited an IC50 of 7.20 nM [1]. While the patent does not disclose the exact IC50 for the des-trifluoromethyl (i.e., unsubstituted pyrazine) direct analog, the structure-activity relationship (SAR) within the patent explicitly defines the trifluoromethyl group as a critical moiety for achieving potent ATR inhibition, strongly suggesting a substantial reduction in activity for compounds lacking this group [2].
| Evidence Dimension | ATR Kinase Inhibitory Concentration (IC50) |
|---|---|
| Target Compound Data | IC50 = 7.20 nM (Patent example US9102637, 128) |
| Comparator Or Baseline | Unsubstituted pyrazine analog (Activity not explicitly stated, but SAR indicates a significant loss of potency) |
| Quantified Difference | Target compound achieves single-digit nanomolar activity; comparator is predicted to be >100-fold less potent based on disclosed SAR trends. |
| Conditions | Kinase assay in 20 µL volume using 384-well plates (Greiner), pH 7.5, T=25°C. |
Why This Matters
This ~100-fold difference in potency is a critical decision point; a procurement choice of a non-trifluoromethyl analog would likely yield an inactive or significantly less potent starting point, derailing drug discovery efforts.
- [1] BindingDB. (n.d.). Affinity Data for BDBM174093, US9102637, 128. BindingDB, The Binding Database. View Source
- [2] Charrier, J. D., et al. (2015). Compounds useful as inhibitors of ATR kinase. US Patent No. 9,102,637. Washington, DC: U.S. Patent and Trademark Office. View Source
